molecular formula C10H13ClN2O2 B6604583 3-[4-(aminomethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride CAS No. 2740660-78-8

3-[4-(aminomethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride

Cat. No.: B6604583
CAS No.: 2740660-78-8
M. Wt: 228.67 g/mol
InChI Key: HIPJVMDZVSENJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride (AMPO) is an organic compound that is widely used for its various applications in biochemical and physiological research. AMPO is a versatile molecule that can be used in a variety of laboratory experiments and has been found to have a range of biochemical and physiological effects.

Scientific Research Applications

3-[4-(aminomethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride has a wide range of applications in biochemical and physiological research. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agricultural chemicals, and dyes. It has also been used in the preparation of polymers, in organic synthesis, and in the synthesis of peptides. Additionally, this compound has been used as an inhibitor of enzymes and as a building block for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-[4-(aminomethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride is not fully understood. However, it is believed to act as an inhibitor of enzymes, such as proteases and phosphatases. It is also thought to interact with proteins and nucleic acids, which may be responsible for its various biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, to reduce inflammation, to act as an anticoagulant, and to modulate the expression of genes. Additionally, this compound has been found to have anti-bacterial and anti-viral properties and to inhibit the growth of fungi.

Advantages and Limitations for Lab Experiments

The use of 3-[4-(aminomethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride in laboratory experiments has a number of advantages and limitations. One of the main advantages of using this compound is that it is relatively easy to synthesize and is readily available. Additionally, it is a versatile molecule that can be used in a variety of laboratory experiments. The main limitation of using this compound is that its mechanism of action is not fully understood and its effects can vary depending on the concentration and the experimental conditions.

Future Directions

The potential future directions for 3-[4-(aminomethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride are numerous. One potential direction is to further investigate its mechanism of action and its effects on various biochemical and physiological processes. Additionally, this compound could be used in the synthesis of new compounds, such as pharmaceuticals and agricultural chemicals. Finally, it could be used as a model compound for the development of new synthetic methods and for the study of enzyme inhibition.

Synthesis Methods

3-[4-(aminomethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride can be synthesized by a method known as the Ugi four-component reaction. The Ugi four-component reaction is a condensation reaction that involves the reaction of an aldehyde, an amine, an isocyanide, and an acid to form a cyclic product. In the case of this compound, the aldehyde is 4-formylbenzoic acid, the amine is 4-aminomethylphenol, the isocyanide is isocyanoacetamide, and the acid is hydrochloric acid. These components are reacted together in a solvent, such as ethyl acetate, to form this compound.

Properties

IUPAC Name

3-[4-(aminomethyl)phenyl]-1,3-oxazolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.ClH/c11-7-8-1-3-9(4-2-8)12-5-6-14-10(12)13;/h1-4H,5-7,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPJVMDZVSENJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1C2=CC=C(C=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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